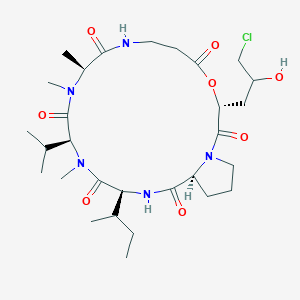
Destruxin chl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Destruxin chl is a member of the destruxin family, which are cyclic depsipeptides produced by the entomopathogenic fungus Metarhizium anisopliae.
Preparation Methods
Synthetic Routes and Reaction Conditions: Destruxin chl can be synthesized using Shiina’s macrolactonization as a key reaction. The synthesis involves the preparation of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Metarhizium species on suitable substrates. The production of destruxins varies between cultures of different ages and plant hosts . Conditions that influence the production of destruxins include the type of Metarhizium species, the age of the culture, and the plant host used for cultivation .
Chemical Reactions Analysis
Types of Reactions: Destruxin chl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the epoxide and hydroxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic depsipeptide structure .
Major Products Formed: The major products formed from the reactions of this compound include oxidized and reduced derivatives, as well as substituted analogs with modified functional groups .
Scientific Research Applications
Destruxin chl has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying cyclic depsipeptides and their synthetic routes . In biology, this compound is studied for its insecticidal properties and its potential use in biological control . In medicine, this compound has been investigated for its immunosuppressive, antitumor, and antiviral activities . In industry, this compound is explored for its potential use in pest management and as a biopesticide .
Mechanism of Action
Destruxin chl exerts its effects by targeting multiple cellular structures and pathways. It binds to various proteins involved in cytoskeletal components, protein transcription and translation pathways, and ubiquitin-dependent protein metabolic processes . The compound disrupts cell adhesion and motility, leading to cell death . This compound also affects ion homeostasis and immune function in insects, contributing to its insecticidal activity .
Comparison with Similar Compounds
Destruxin chl is similar to other destruxins, such as destruxin A and destruxin B, which are also cyclic depsipeptides produced by Metarhizium anisopliae . this compound is unique in its specific structure and the types of reactions it undergoes. Other similar compounds include destruxin E and various destruxin analogs, which have been studied for their biological functions and synthetic routes .
Properties
Molecular Formula |
C29H48ClN5O8 |
|---|---|
Molecular Weight |
630.2 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H48ClN5O8/c1-8-17(4)23-28(41)34(7)24(16(2)3)29(42)33(6)18(5)25(38)31-12-11-22(37)43-21(14-19(36)15-30)27(40)35-13-9-10-20(35)26(39)32-23/h16-21,23-24,36H,8-15H2,1-7H3,(H,31,38)(H,32,39)/t17?,18-,19?,20-,21+,23-,24-/m0/s1 |
InChI Key |
WUTLOXOGFQPKLT-FFIXUCITSA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(CCl)O)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(CCl)O)C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15131651.png)


![(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15131667.png)



![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15131710.png)
![ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate](/img/structure/B15131720.png)

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
